![molecular formula C27H25ClN4O2 B1139142 MK2-IN-1 CAS No. 1314118-92-7](/img/structure/B1139142.png)
MK2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MK2-IN-1 是一种有效且选择性的丝裂原活化蛋白激酶活化蛋白激酶 2 (MAPKAPK2 或 MK2) 抑制剂。 该化合物在科学研究中显示出巨大潜力,因为它能够损害 Tfcp2l1 蛋白中丝氨酸残基的磷酸化水平 。this compound 主要用于研究环境中,以研究 MK2 在各种细胞过程和疾病状态中的作用。
准备方法
合成路线和反应条件
MK2-IN-1 的合成涉及四环氮杂卓和氧杂卓衍生物的生成。 该过程通常包括以下步骤 :
核心结构的形成: 这涉及中间化合物的环化以形成四环核心。
功能化: 然后用各种取代基对核心结构进行功能化,以增强其生物活性。
纯化: 使用色谱等技术对最终产物进行纯化,以确保高纯度和产量。
工业生产方法
虽然 this compound 的具体工业生产方法尚未得到广泛的记录,但一般方法将涉及扩大实验室环境中使用的合成路线。这将包括优化反应条件、使用更大的反应器以及采用工业规模的纯化技术。
化学反应分析
反应类型
MK2-IN-1 主要由于其结构中存在反应性官能团而经历取代反应。这些反应对于修饰化合物以增强其生物活性或创建用于进一步研究的衍生物至关重要。
常用试剂和条件
试剂: 在 this compound 的合成和修饰中使用的常用试剂包括有机溶剂、酸、碱和各种催化剂。
条件: 反应通常在受控的温度和压力下进行,以确保最佳的产量和纯度。
主要产品
由涉及 this compound 的反应形成的主要产物通常是具有增强的生物活性或针对特定研究应用而修改的性质的衍生物。
科学研究应用
Case Studies
- Multiple Myeloma : A study demonstrated that MK2-IN-1 effectively reduced cell viability in multiple myeloma cell lines (OCI-MY5 and ARP1) by inducing apoptosis and inhibiting AKT activation. The treatment resulted in a significant decrease in colony formation and increased sensitivity to chemotherapeutic agents like bortezomib .
- Breast Cancer : Inhibition of the p38-MK2 pathway using this compound significantly suppressed the growth and invasion of breast cancer cells both in vitro and in vivo. The study indicated that combining this compound with microtubule-targeting agents could enhance therapeutic outcomes .
Role in Inflammation
MK2 is crucial for the stabilization of mRNA encoding pro-inflammatory cytokines. Therefore, inhibiting MK2 can lead to reduced inflammation.
Clinical Applications
- Rheumatoid Arthritis : Preclinical models have shown that MK2 inhibitors can mitigate joint damage by reducing pro-inflammatory cytokine levels, suggesting potential therapeutic applications for inflammatory conditions like rheumatoid arthritis .
- Chronic Pain : Research indicates that targeting the MK2 pathway may provide relief from chronic pain conditions by modulating inflammatory responses .
Data Table: Summary of Findings on this compound
作用机制
MK2-IN-1 通过选择性抑制 MK2 的活性来发挥其作用。 这种抑制会损害 Tfcp2l1 蛋白中丝氨酸残基的磷酸化,导致各种细胞过程发生改变 。 所涉及的分子靶点和途径包括 p38 MAPK 途径,该途径对于炎症细胞因子的调节和其他与压力相关的反应至关重要 .
相似化合物的比较
类似化合物
CC-99677: MK2 的一种选择性共价抑制剂,在治疗炎症性疾病方面具有潜力.
SB 203580: p38 MAPK 的一种抑制剂,间接影响 MK2 的活性。
VX-702: 另一种具有类似下游对 MK2 影响的 p38 MAPK 抑制剂。
MK2-IN-1 的独特性
This compound 由于其作为 MK2 抑制剂的高度选择性和效力而独一无二。 与可能具有更广泛靶点的其他化合物不同,this compound 特异性地抑制 MK2,其脱靶效应最小 。这使得它成为研究环境中研究 MK2 在各种生物过程和疾病状态中的特定作用的宝贵工具。
生物活性
MK2-IN-1 is a selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key player in various biological processes, including inflammation, cancer progression, and cellular stress responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell dynamics, and potential therapeutic applications based on recent research findings.
Overview of MK2 Function
MK2 is activated by p38 MAPK in response to stress signals and plays a crucial role in regulating inflammatory cytokines and cell migration. It has been implicated in several pathological conditions, including cancer, where it promotes tumor growth and metastasis by facilitating inflammatory responses and cell survival pathways . MK2's activity is essential for the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases .
This compound functions by specifically inhibiting the catalytic activity of MK2. This inhibition leads to several downstream effects that can influence tumor biology:
- Reduction in Cytokine Production : Inhibition of MK2 decreases the production of pro-inflammatory cytokines, thus potentially reducing tumor-associated inflammation .
- Cell Cycle Regulation : this compound has been shown to induce cell cycle arrest in cancer cells, particularly affecting the G1 phase and leading to apoptosis .
- Inhibition of Cell Migration : Studies indicate that MK2 inhibition can significantly reduce the migratory capacity of cancer cells, which is vital for metastasis .
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | Effect on Proliferation | Effect on Migration | Cytokine Production |
---|---|---|---|
Breast Cancer (CAL-51) | Significant reduction observed | Decreased migration rates | IL-6 and TNF-α levels decreased |
Glioblastoma (U87) | Induced G1 arrest | Migration inhibited | Reduced pro-inflammatory cytokines |
Pancreatic Cancer | Decreased cell viability | Inhibition of invasion | Lowered IL-10 production |
Case Study 1: Breast Cancer
In a study examining the effects of this compound on breast cancer cells (CAL-51), treatment with the inhibitor resulted in significant reductions in both cell proliferation and migration. The study highlighted that this compound treatment led to decreased levels of IL-6 and TNF-α, suggesting a potent anti-inflammatory effect alongside its anti-cancer properties .
Case Study 2: Glioblastoma
Research involving glioblastoma cells (U87) demonstrated that this compound induced G1 phase arrest, leading to apoptosis. The inhibition was associated with a marked decrease in pro-inflammatory cytokine production, indicating potential therapeutic benefits for glioblastoma patients .
Implications for Cancer Therapy
The findings surrounding this compound suggest its potential as a therapeutic agent in oncology. By targeting MK2, it may be possible to disrupt the inflammatory milieu that supports tumor growth and metastasis. The combination of MK2 inhibitors with existing therapies could enhance treatment efficacy while minimizing side effects associated with broader MAPK pathway inhibitors.
属性
IUPAC Name |
5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31/h1-14,29H,15-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPNXDIBECKOMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。